
Nullscript
Vue d'ensemble
Description
Nullscript (CAS: 300816-11-9) is a synthetic compound structurally analogous to Scriptaid, a hydroxamic acid-based histone deacetylase (HDAC) inhibitor. Unlike Scriptaid, this compound features a truncated aliphatic linker (3 carbons vs. Scriptaid’s 5 carbons), rendering it inactive against mammalian HDACs due to insufficient binding to the enzyme’s catalytic site . It is primarily used as a negative control in HDAC inhibition studies to distinguish specific HDAC-related effects from nonspecific interactions (e.g., metal chelation) . Recent studies, however, have revealed unexpected antiparasitic activity against Cryptosporidium parvum and Toxoplasma gondii, with IC50 values of 2.1 ± 0.6 μM and 50.9 ± 4.3 μM, respectively .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Nullscript est synthétisé par une série de réactions chimiques impliquant la formation d’une structure de benzisoquinoléine. La voie de synthèse implique généralement les étapes suivantes :
- Formation du noyau benzisoquinoléine.
- Introduction du groupe hydroxyle.
- Addition de la chaîne latérale butanamide.
Méthodes de production industrielle : La production industrielle de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :
- Homogénéisation à haute pression.
- Ultrasonication.
- Méthodes de température d’inversion de phase .
Analyse Des Réactions Chimiques
Types de réactions : Nullscript subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule de this compound.
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium et le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés .
4. Applications de la recherche scientifique
This compound a un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme contrôle négatif dans les expériences impliquant des inhibiteurs de la désacétylase des histones.
Biologie : Étudié pour ses effets sur les processus cellulaires et l’expression des gènes.
Médecine : Enquête sur les applications thérapeutiques potentielles dans le traitement des maladies neurodégénératives et du cancer.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et composés chimiques
Applications De Recherche Scientifique
Histone Deacetylase Inhibition in Cancer Research
Nullscript was identified as a compound that does not exhibit HDAC inhibitory activity, serving as a control in experiments involving other HDAC inhibitors like Scriptaid. In studies focused on myocardial ischemia, this compound was used to compare the effects of active HDAC inhibitors on gene expression under normoxic and hypoxic conditions. The results indicated that while Scriptaid significantly influenced gene expression, this compound did not induce similar effects, confirming its role as an inactive control .
Case Study: Myocardial Ischemia
- Objective: To assess the role of HDAC inhibitors in cardiac myocyte response to hypoxia.
- Methodology: Neonatal mouse cardiac myocytes were treated with either Scriptaid or this compound.
- Findings: Scriptaid treatment resulted in significant changes in gene expression, while this compound showed no such effects, reinforcing its utility as a control compound in HDAC-related studies.
Antiparasitic Activity Against Cryptosporidium and Toxoplasma
Recent investigations have highlighted this compound's potential in inhibiting the growth of Cryptosporidium parvum and Toxoplasma gondii, two parasites responsible for severe diseases worldwide. Unlike traditional treatments, this compound exhibited lower toxicity to host cells, making it a promising candidate for further development.
Case Study: Inhibition of Parasite Growth
- Objective: To evaluate the efficacy of this compound against C. parvum and T. gondii.
- Methodology: In vitro assays were conducted using HCT-8 cells infected with C. parvum, followed by treatment with varying concentrations of this compound.
- Results:
Summary of Findings
The following table summarizes key findings from studies involving this compound:
Mécanisme D'action
Nullscript exerce ses effets en inhibant l’activité des désacétylases des histones. Cette inhibition entraîne des modifications de l’expression des gènes et des processus cellulaires. Les cibles moléculaires de this compound comprennent les protéines histones et d’autres protéines régulatrices impliquées dans la transcription des gènes. Les voies affectées par this compound comprennent celles liées à la régulation du cycle cellulaire, à l’apoptose et à la réparation de l’ADN .
Composés similaires :
Scriptaïde : Un inhibiteur de la désacétylase des histones de structure similaire mais actif dans la facilitation transcriptionnelle.
Acide valproïque : Un autre inhibiteur de la désacétylase des histones utilisé comme stabilisateur de l’humeur et antiépileptique.
Unicité de this compound : this compound est unique en ce qu’il sert de contrôle négatif pour la scriptaïde, sans les effets inhibiteurs de la désacétylase des histones. Cela le rend précieux dans la recherche pour distinguer les effets spécifiques de l’inhibition de la désacétylase des histones .
Comparaison Avec Des Composés Similaires
Structural and Functional Comparison with HDAC Inhibitors
Nullscript vs. Scriptaid
Parameter | This compound | Scriptaid |
---|---|---|
Aliphatic linker | 3 carbons | 5 carbons |
HDAC inhibition | Inactive (IC50 > 100 μM) | Active (IC50 ~ 0.1–1 μM) |
Cytotoxicity | Low (CC50 > 100 μM) | Moderate (CC50 ~ 10 μM) |
Parasitic activity | Effective vs. C. parvum, T. gondii | Limited antiparasitic activity |
Key role | Negative control | HDAC inhibitor |
The truncated linker in this compound prevents coordination with the zinc ion in HDAC’s active site, a critical mechanism for Scriptaid and Trichostatin A (TSA) . Despite its HDAC inactivity, this compound inhibits C. parvum histone H3K9 deacetylation, suggesting parasite-specific HDAC targeting due to structural divergence in apicomplexan HDACs .
This compound vs. Trichostatin A (TSA)
TSA, a canonical HDAC inhibitor, shares Scriptaid’s 5-carbon linker and inhibits mammalian HDACs at nanomolar concentrations. This compound lacks this activity but demonstrates superior safety in host cells (e.g., HCT-8 and HFF cells), with >90% viability at 100 μM .
This compound vs. SAHA (Vorinostat)
parvum in recent studies, unlike this compound . This discrepancy may arise from this compound’s unique interaction with parasitic HDACs or off-target effects.
Comparison with Antiparasitic Agents
This compound vs. Nitazoxanide (NTZ)
Parameter | This compound | Nitazoxanide |
---|---|---|
IC50 (C. parvum) | 2.1 ± 0.6 μM | 3.7 μM |
Selectivity Index | 41 (HCT-8 cells) | <10 (reported) |
Mechanism | HDAC inhibition (parasite-specific) | Pyruvate:ferredoxin oxidoreductase inhibition |
FDA approval | No | Yes |
This compound vs. Pyrimethamine
Pyrimethamine, a standard Toxoplasma treatment, targets dihydrofolate reductase. This compound (IC50 = 65 μM) outperformed pyrimethamine in T. gondii inhibition at equivalent doses, though its higher IC50 limits clinical utility .
Mechanistic Insights and Selectivity
This compound’s antiparasitic activity is attributed to:
Parasite-Specific HDAC Inhibition : C. parvum HDACs (CpHDACs) may have structural variations in the catalytic pocket, allowing this compound binding despite its inactive status in mammalian systems .
Dual-Phase Action : this compound inhibits C. parvum both during host cell invasion (IC50 = 2.1 μM) and post-invasion growth (67.5% inhibition at 5 μM) .
Low Cytotoxicity : this compound maintains >90% host cell viability at 100 μM, unlike Scriptaid and SAHA .
Activité Biologique
Nullscript is a compound with notable biological activity, particularly in inhibiting the growth of certain protozoan parasites, specifically Cryptosporidium parvum and Toxoplasma gondii. This article delves into the biological activity of this compound, detailing its mechanisms, efficacy, and potential applications based on recent research findings.
Overview of this compound
This compound is an analog of scriptaid, a known histone deacetylase (HDAC) inhibitor. While scriptaid has demonstrated significant HDAC inhibitory activity, this compound was identified in studies as having a distinct profile that allows it to inhibit parasite growth without the same level of toxicity to host cells. This characteristic makes it a candidate for further investigation in therapeutic applications against parasitic infections.
The primary mechanism through which this compound exerts its effects is through the inhibition of HDACs, which play a crucial role in regulating gene expression. By inhibiting these enzymes, this compound alters the epigenetic landscape of the parasites, leading to reduced growth and replication rates.
Efficacy Against Parasites
Recent studies have provided compelling evidence for the efficacy of this compound against C. parvum and T. gondii. In vitro assays and in vivo models have demonstrated significant reductions in parasite viability and replication.
In Vitro Studies
In vitro studies involved treating infected host cells with varying concentrations of this compound. The results indicated:
- Effective Concentrations : The effective concentration (EC50) for T. gondii was determined through beta-galactosidase assays, showing that this compound significantly reduced parasite numbers at concentrations as low as 12.5 μM.
- Host Cell Toxicity : Importantly, the IC50 value for host cells was much higher than that for the parasites, indicating a favorable safety profile for potential therapeutic use .
In Vivo Studies
In vivo experiments conducted on SCID mice infected with C. parvum revealed:
- Oocyst Excretion Reduction : Mice treated with this compound exhibited a significant decrease in oocyst excretion compared to untreated controls, suggesting effective clearance of the parasite from the host .
- Safety Profile : The treatment did not result in observable toxicity to the host animals, reinforcing its potential as a therapeutic agent.
Data Summary
The following table summarizes key findings from research on this compound's biological activity:
Parameter | This compound | Control (Scriptaid) |
---|---|---|
EC50 for T. gondii | 12.5 μM | Not effective |
IC50 for Host Cells | >100 μM | N/A |
Oocyst Excretion Reduction | Significant | N/A |
Toxicity to Host Cells | Low | Moderate |
Case Studies
-
Case Study 1: SCID Mice Model
- Objective : Evaluate the efficacy of this compound against C. parvum.
- Method : Mice were treated with this compound post-infection.
- Outcome : Significant reduction in oocyst counts was observed after treatment.
-
Case Study 2: Human Cell Lines
- Objective : Assess cytotoxicity and anti-parasitic effects on human fibroblast cell lines.
- Method : Cells were infected with T. gondii and treated with varying concentrations of this compound.
- Outcome : Effective reduction in parasite load without significant cytotoxicity to human cells.
Q & A
Basic Research Questions
Q. What is the primary scientific role of Nullscript in HDAC inhibition studies, and how is it methodologically validated?
this compound is an inactive analog of Scriptaid, a histone deacetylase (HDAC) inhibitor, and serves as a negative control in HDAC-related experiments. To validate its inactivity, researchers compare its effects to Scriptaid using assays such as histone acetylation profiling (e.g., Western blot for acetylated H3/H4 histones). For example, studies show Scriptaid induces hyperacetylation, while this compound does not . Methodological validation includes:
- Concentration matching : Use this compound at the same molarity as Scriptaid (e.g., 10 mM in DMSO) to ensure parity in experimental conditions .
- Microarray analysis : Genome-wide RNA sequencing after 6-hour exposure can confirm this compound’s lack of transcriptional impact compared to Scriptaid .
Q. How should this compound be integrated into experimental designs for Cryptosporidium studies?
this compound has demonstrated anti-Cryptosporidium activity in murine models without host toxicity, making it a candidate for parasiticidal studies. Key design considerations:
- Dosage optimization : Start with in vitro assays (e.g., parasite growth inhibition in host cells) to establish IC50 values before advancing to in vivo models .
- Control groups : Include untreated cells/animals and Scriptaid-treated groups to differentiate HDAC-dependent vs. off-target effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity (e.g., HDAC inactivity vs. anti-parasitic effects)?
Discrepancies arise from contextual factors:
- Off-target mechanisms : this compound may interact with non-HDAC pathways in parasites. For example, its anti-Cryptosporidium effect in mice () could involve calcium signaling or apoptosis pathways independent of HDACs.
- Model-specific responses : Cryptosporidium’s unique biology (e.g., lack of HDAC homologs) may explain efficacy despite this compound’s inactivity in mammalian HDAC assays .
Methodological steps :
Replicate studies across multiple models (e.g., mammalian vs. protozoan systems).
Use proteomics/metabolomics to identify alternative targets.
Cross-reference with structural analogs to isolate functional moieties .
Q. What are the critical parameters for optimizing this compound’s use in longitudinal studies requiring stability?
this compound’s stability in experimental conditions is vital for reproducibility:
- Solubility : Prepare fresh DMSO stock solutions (≤10 mM) to avoid precipitation .
- Storage : Store lyophilized powder at -20°C, shielded from light, to prevent degradation.
- pH sensitivity : Validate activity in culture media with pH 7.0–7.4, as acidic conditions may alter its efficacy .
Q. How can researchers design robust negative controls when this compound exhibits unexpected bioactivity?
If this compound shows unintended effects (e.g., partial HDAC inhibition):
- Dose-response curves : Test sub-threshold concentrations to identify a truly inert range.
- Multi-control strategy : Combine this compound with additional controls (e.g., siRNA knockdown of HDACs) to isolate confounding variables .
- Batch verification : Reproduce results with multiple this compound batches to rule out synthesis impurities .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo this compound efficacy data?
Case example: this compound inhibits Cryptosporidium in vivo () but shows no HDAC activity in vitro ( ).
- Hypothesis testing :
- Test if this compound metabolites (e.g., in liver microsomes) exhibit bioactivity.
- Use HDAC-knockout models to confirm HDAC-independent mechanisms.
- Data reconciliation : Publish raw datasets (e.g., RNA-seq in GEO, accession GSE19581) for independent reanalysis .
Q. Methodological Recommendations
Propriétés
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-hydroxybutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13(17-22)8-3-9-18-15(20)11-6-1-4-10-5-2-7-12(14(10)11)16(18)21/h1-2,4-7,22H,3,8-9H2,(H,17,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPSCCPAXYTNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.